

stability of 2-Nitro-5-(phenylacetylamino)-benzoic acid at different pH and temperatures

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Compound of Interest

Compound Name: 2-Nitro-5-(phenylacetylamino)-benzoic acid

Cat. No.: B1194464

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Technical Support Center: Stability of 2-Nitro-5-(phenylacetylamino)-benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting stability studies for **2-Nitro-5-(phenylacetylamino)-benzoic acid** (NIPAB).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of **2-Nitro-5-(phenylacetylamino)-benzoic acid** that may influence its stability?

A1: The stability of **2-Nitro-5-(phenylacetylamino)-benzoic acid** is influenced by three primary functional groups: the carboxylic acid, the amide linkage, and the nitro group on the aromatic ring. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack. The amide bond is prone to hydrolysis under both acidic and basic conditions. The carboxylic acid group can undergo decarboxylation at elevated temperatures.

Q2: What are the likely degradation pathways for **2-Nitro-5-(phenylacetylamino)-benzoic acid** under stress conditions?

A2: Based on its structure, the following degradation pathways are anticipated:

- Hydrolysis: The amide bond can be cleaved through acid or base-catalyzed hydrolysis to yield 5-amino-2-nitrobenzoic acid and phenylacetic acid.[1]
- Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing or certain photolytic conditions.[2][3]
- Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.[4]
- Ring Modifications: Under harsh alkaline or oxidative conditions, nucleophilic aromatic substitution or oxidative cleavage of the aromatic ring may occur.[3]

Q3: How does pH affect the stability of **2-Nitro-5-(phenylacetylamo)-benzoic acid**?

A3: The rate of hydrolysis of the amide linkage is expected to be significantly influenced by pH. The degradation rate is likely to be lowest in the neutral pH range and increase in both acidic and basic conditions due to acid and base catalysis of amide hydrolysis.[5] Nitroaromatic compounds can also be more susceptible to nucleophilic attack in alkaline media.[3]

Q4: Is **2-Nitro-5-(phenylacetylamo)-benzoic acid** sensitive to temperature and light?

A4: Yes, elevated temperatures are expected to accelerate the degradation rate, particularly hydrolysis and potential decarboxylation.[4] Many nitroaromatic compounds are also known to be photosensitive and can undergo degradation upon exposure to light, often involving the nitro group.[3] Therefore, it is recommended to protect solutions from light.

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Rapid degradation of the compound in solution.	The pH of the solution is too acidic or basic.	Prepare solutions in a neutral buffer (pH ~7) and store at low temperatures (e.g., 2-8°C).
Exposure to light.	Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. [6]	
High storage temperature.	Store stock solutions at or below 2-8°C. For long-term storage, consider freezing at -20°C.	
Appearance of a yellow color in solution.	Formation of 5-amino-2-nitrobenzoic acid upon enzymatic or chemical cleavage of the amide bond. [1]	This is an expected degradation product. Use a stability-indicating analytical method, such as HPLC, to quantify the parent compound and this degradant.
Poor mass balance in stability studies.	Formation of volatile degradation products (e.g., from decarboxylation) or non-UV active compounds.	Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV detection. [7] Consider GC-MS for identifying volatile degradants.
Difficulty in separating the parent compound from its degradation products by HPLC.	Degradation products have similar polarities to the parent compound.	Optimize the HPLC method by screening different columns, mobile phase compositions, and pH. Employing a gradient elution can improve resolution.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants

Stress Condition	Reagents and Conditions	Potential Degradation Products
Acid Hydrolysis	0.1 M - 1 M HCl or H ₂ SO ₄ , Room Temperature to 60°C	5-amino-2-nitrobenzoic acid, Phenylacetic acid
Base Hydrolysis	0.1 M - 1 M NaOH or KOH, Room Temperature to 60°C	5-amino-2-nitrobenzoic acid, Phenylacetic acid
Oxidation	3% - 30% H ₂ O ₂ , Room Temperature	N-oxides, hydroxylated derivatives, ring cleavage products
Thermal Degradation	Dry heat, 60°C - 100°C	Decarboxylation products, hydrolytic degradants (if moisture is present)
Photostability	Exposure to UV and visible light (ICH Q1B)	Reduced nitro group derivatives (nitroso, hydroxylamino, amino), other complex products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

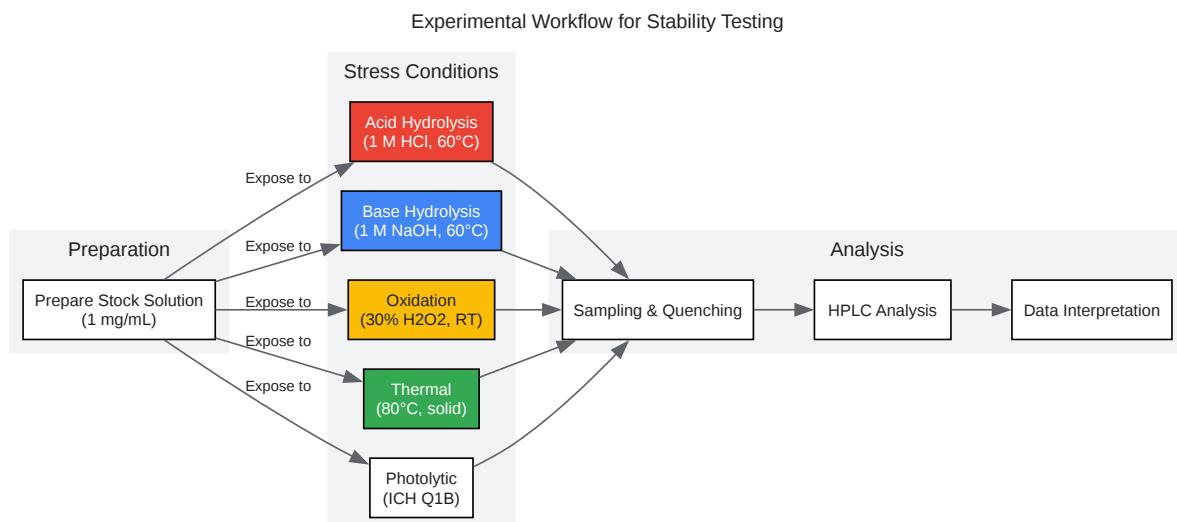
- Preparation of Stock Solution: Prepare a stock solution of **2-Nitro-5-(phenylacetylamo)-benzoic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.
 - Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂.
 - Thermal Stress: Expose the solid compound to dry heat at 80°C.

- Photolytic Stress: Expose the solution to light conditions as specified in ICH Q1B guidelines.
- Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C for hydrolytic and thermal stress) for a defined period (e.g., 24, 48, 72 hours).
- Sampling and Quenching: At specified time points, withdraw an aliquot of the reaction mixture. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction.
- Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

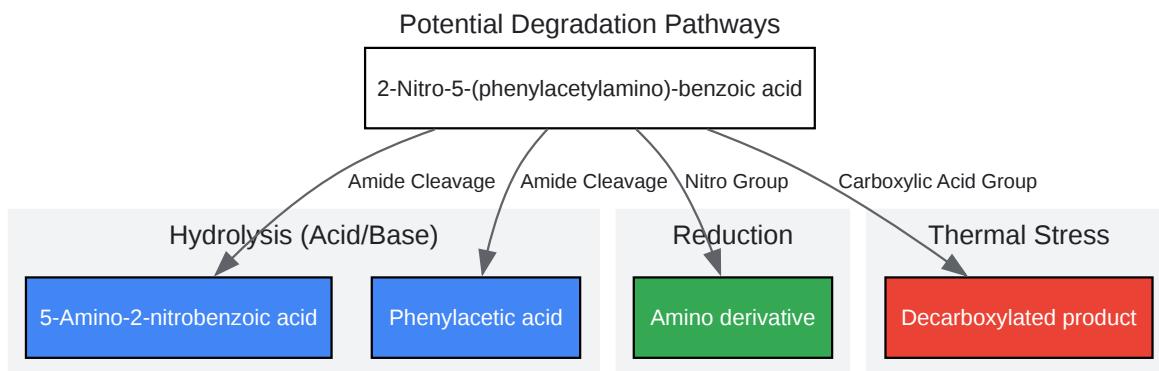
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (determined by UV scan).
- Injection Volume: 10 µL
- Column Temperature: 30°C

Visualizations



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Caption: Workflow for forced degradation studies.



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Caption: Potential degradation pathways of the molecule.

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